4,6-dibromo-1H-indole-2-carboxylic acid

Catalog No.
S6441329
CAS No.
144579-97-5
M.F
C9H5Br2NO2
M. Wt
318.9
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,6-dibromo-1H-indole-2-carboxylic acid

CAS Number

144579-97-5

Product Name

4,6-dibromo-1H-indole-2-carboxylic acid

Molecular Formula

C9H5Br2NO2

Molecular Weight

318.9

4,6-Dibromo-1H-indole-2-carboxylic acid is a brominated derivative of indole, characterized by the presence of two bromine atoms at the 4 and 6 positions of the indole ring and a carboxylic acid group at the 2 position. Its molecular formula is C9H5Br2NO2C_9H_5Br_2NO_2, with a molecular weight of approximately 318.95 g/mol. This compound is notable for its potential applications in pharmaceuticals and organic synthesis due to the reactivity conferred by the bromine substituents and the carboxylic acid functional group .

Typical of indole derivatives, including:

  • Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles in reactions such as Suzuki coupling or nucleophilic aromatic substitution.
  • Decarboxylation: Under certain conditions, the carboxylic acid group can be removed, leading to the formation of 4,6-dibromoindole.
  • Esterification: The carboxylic acid can react with alcohols to form esters, which are often more soluble and easier to handle in organic synthesis.

These reactions highlight the versatility of this compound in synthetic organic chemistry.

Indole derivatives, including 4,6-dibromo-1H-indole-2-carboxylic acid, have been studied for their biological properties. They exhibit a range of activities such as:

  • Antimicrobial Activity: Some studies suggest that brominated indoles possess significant antimicrobial properties, making them potential candidates for developing new antibiotics.
  • Anticancer Activity: Indole derivatives are known to interact with various biological targets, including enzymes involved in cancer pathways. Preliminary studies indicate that 4,6-dibromo-1H-indole-2-carboxylic acid may inhibit tumor growth.
  • Neuroprotective Effects: There is emerging evidence that certain indole derivatives can protect neuronal cells from oxidative stress and apoptosis.

These biological activities make this compound a subject of interest in medicinal chemistry.

The synthesis of 4,6-dibromo-1H-indole-2-carboxylic acid can be achieved through several methods:

  • Bromination of Indole: Starting from indole or its derivatives, bromination can be performed using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent. This step introduces the bromine atoms at the desired positions.
  • Carboxylation: The introduction of the carboxylic acid group can be achieved via carbon dioxide insertion under high pressure or through the use of carbonylation techniques involving organometallic reagents.
  • Functional Group Transformations: Further transformations may include protecting groups for selective functionalization followed by deprotection steps to yield the final product.

These synthetic routes emphasize the importance of controlling reaction conditions to achieve high yields and purity .

4,6-Dibromo-1H-indole-2-carboxylic acid has several potential applications:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new therapeutic agents targeting infections or cancer.
  • Chemical Research: It is used as an intermediate in synthesizing more complex organic molecules and materials.
  • Agricultural Chemistry: Its antimicrobial properties could be explored for developing new agrochemicals .

Research into the interactions of 4,6-dibromo-1H-indole-2-carboxylic acid with biological systems has revealed important insights:

  • Protein Binding Studies: Investigations into how this compound binds to proteins involved in metabolic pathways have been conducted to understand its mechanism of action.
  • Cell Line Studies: In vitro studies using various cell lines have shown that this compound can affect cell proliferation and apoptosis, suggesting potential therapeutic roles.

These interaction studies are crucial for elucidating the pharmacological profile and therapeutic potential of this compound.

Several compounds share structural similarities with 4,6-dibromo-1H-indole-2-carboxylic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Features
4,6-Dichloro-1H-indole-2-carboxylic acidC9H5Cl2NO2C_9H_5Cl_2NO_2Chlorine substituents instead of bromine
3,5-Dibromo-1H-indole-2-carboxylic acidC9H5Br2NO2C_9H_5Br_2NO_2Different bromine positions
5-BromoindoleC8H6BrNC_8H_6BrNLacks carboxylic acid functionality

Uniqueness

The uniqueness of 4,6-dibromo-1H-indole-2-carboxylic acid lies in its specific bromination pattern and carboxylic functionality, which enhance its reactivity and biological activity compared to other similar compounds. This distinct combination makes it particularly valuable in medicinal chemistry and synthetic applications .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

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